13(S)-HODE-d4

描述

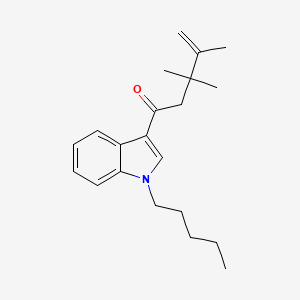

13(S)-HODE-d4, also known as 13-hydroxyoctadecadienoic acid-d4, is a naturally occurring fatty acid derivative that plays an important role in the regulation of various physiological processes. It is a metabolite of arachidonic acid, an essential fatty acid found in the human body, and is involved in the regulation of inflammation, cell signaling, and energy metabolism. This compound has been studied extensively in recent years due to its potential therapeutic applications in the treatment of various diseases.

科学研究应用

吸收和组织内含

13-羟基八十二碳二烯酸(13-HODE),来源于亚油酸,以其在体内信号传导过程中的作用而闻名。张等人(2020年)的研究表明,膳食中的13-HODE被大鼠组织吸收并纳入,特别是肝脏、内脏脂肪和心脏,但不包括大脑。这表明膳食中的13-HODE可能对外周组织的生理和代谢产生影响(Zhang et al., 2020)。

调节表皮过度增生

研究表明,13-HODE能够逆转多不饱和脂肪酸对豚鼠皮肤引起的表皮过度增生,暗示其在表皮细胞增殖和信号通路中的作用。它对过度增生皮肤中的膜结合蛋白激酶C-β活性具有抑制作用,影响核信号事件,包括PKC-MAP-激酶通路(Mani et al., 1998)。

在结肠癌中的作用

舒雷奇等人(1999年)的研究指出,人类结肠癌与15-脂氧合酶-1表达下调和13-S-HODE水平降低相关。发现13-S-HODE能够抑制转化的结肠上皮细胞增殖并诱导凋亡,表明其在结肠癌的病理生理学中可能发挥作用(Shureiqi et al., 1999)。

对经典PKC同工酶的抑制

13-HODE被确认为经典PKC同工酶的选择性抑制剂,暗示其对髓样细胞的生物学影响,包括选择性抑制PKC-α、β1和PKC-βII (Pongrácz & Lord, 1999)。

对分化和凋亡的影响

Bull等人(1993年)的研究发现,13-羟基八十二碳二烯酸脱氢酶活性在各种细胞系分化过程中增加。这表明该酶在细胞在增殖和分化途径之间的分配中可能发挥作用,突显了13-HODE在细胞生理学中的重要性(Bull et al., 1993)。

血管活性和代谢

Fang等人(1999年)报道,13(S)-HODE,一种具有血管活性的亚油酸氧化产物,被牛主动脉内皮细胞迅速吸收。其转化为代谢物并纳入磷脂酰胆碱,表明其在血管壁功能紊乱中发挥作用(Fang et al., 1999)。

调节巨噬细胞分化和动脉粥样硬化

Vangaveti等人(2010年)回顾了HODEs,包括13-HODE,作为巨噬细胞分化和动脉粥样硬化的调节因子。他们强调了该化合物在动脉粥样硬化进展中的参与以及治疗干预的潜力(Vangaveti et al., 2010)。

在哮喘发病机制中的意义

Mabalirajan等人(2013年)发现,13-S-HODE诱导线粒体功能障碍和气道上皮细胞凋亡,与哮喘中严重气道梗阻和肺部重塑相关。这一发现对于理解哮喘发病机制和潜在治疗靶点具有重要意义(Mabalirajan et al., 2013)。

作用机制

Target of Action

It’s known that hodes (hydroxyoctadecadienoic acids), including 13(s)-hode, are generally involved in the regulation of inflammatory responses .

Mode of Action

It’s suggested that 13(s)-hode contributes to plaque formation by activating the transcription factor, pparγ . This activation stimulates the production of two receptors on the surface of macrophages resident in the plaques, CD36 and adipocyte protein 2 (aP2), which may cause macrophages to increase their uptake of lipids, transition to lipid-laden foam cells, and thereby increase plaque size .

Biochemical Pathways

It’s known that hodes, including 13(s)-hode, are involved in various biochemical pathways related to inflammation and plaque formation .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion .

Result of Action

It’s suggested that 13(s)-hode contributes to plaque formation by stimulating the production of two receptors on the surface of macrophages, which may cause macrophages to increase their uptake of lipids, transition to lipid-laden foam cells, and thereby increase plaque size .

生化分析

Biochemical Properties

The role of 13(S)-HODE-d4 in biochemical reactions is complex and multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions can vary, ranging from direct binding to indirect modulation of activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a range of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

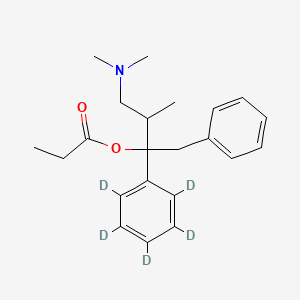

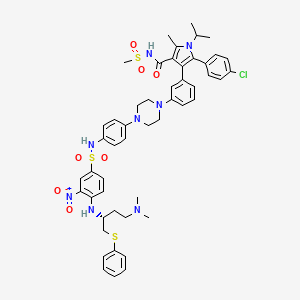

IUPAC Name |

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1/i9D,11D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-CKCTXTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride, exo- (9CI)](/img/no-structure.png)

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)